AZD9496 is a novel, orally bioavailable small molecule that acts as a selective estrogen receptor degrader (SERD) and antagonist. [, , , ] Developed by AstraZeneca, it has garnered significant interest in the field of oncology, specifically for the treatment of estrogen receptor-positive (ER+) breast cancer. [, , , , , , , , , , ] Unlike traditional endocrine therapies that block estrogen production or its binding to the estrogen receptor, AZD9496 works by inducing the degradation of the estrogen receptor itself, offering a potentially more effective approach to treat ER+ breast cancer, even in cases with acquired resistance to standard endocrine therapies. [, , , , , , , , , , ]
AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. These compounds are characterized by their ability to bind to estrogen receptors and promote their degradation, thereby inhibiting estrogen-mediated signaling pathways. AZD9496 is classified as an oral medication, which distinguishes it from other treatments that may require injection or intravenous administration.
The synthesis of AZD9496 involves several key steps:
The detailed synthetic pathway includes reactions involving phenolic compounds and various protecting group strategies to yield the final compound with desired functional groups .
AZD9496 has a complex molecular structure characterized by its unique binding motifs that interact with the estrogen receptor. The compound's structure includes:
The molecular formula of AZD9496 is , with a molecular weight of approximately 392.42 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation and interactions within the ligand-binding domain of the estrogen receptor .
AZD9496 undergoes several key chemical reactions upon administration:
The mechanism of action for AZD9496 involves several steps:
Data from various studies indicate that AZD9496 exhibits potent activity comparable to existing therapies like fulvestrant, with IC50 values in the picomolar range for ERα binding .
AZD9496 possesses several notable physical and chemical properties:
These properties contribute to its formulation as an oral medication with effective absorption characteristics .
AZD9496 is primarily utilized in clinical settings for:
Ongoing clinical trials continue to assess its efficacy and safety profile in various patient populations .
AZD9496 (camizestrant) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD) engineered to overcome limitations of earlier endocrine therapies. Its core structure comprises a cyclopropyl indole scaffold linked to a basic side chain via a sulfoxide group. This design confers high affinity for the estrogen receptor alpha ligand-binding domain (ERα LBD), with a reported Kd of 0.13 nM, significantly lower than fulvestrant’s Kd of 0.42 nM [3] [6].
The molecular interactions underpinning AZD9496’s antagonism involve:
Table 1: Structural Determinants of AZD9496-ERα Binding
Structural Element | Interaction with ERα LBD | Functional Consequence |
---|---|---|
Cyclopropyl indole core | Hydrophobic packing with Leu387/Phe404 | High-affinity occupancy of ligand-binding pocket |
Sulfoxide linker | Hydrogen bonding with Arg394 | Stabilization of antagonist conformation |
Basic side chain | Salt bridge with Asp351 | Allosteric disruption of H12 positioning |
Terminal dimethylamine | Solvent exposure | Enhanced solubility and oral bioavailability |
Molecular dynamics simulations confirm that AZD9496 binding increases the LBD’s conformational entropy, exposing hydrophobic degron motifs that trigger ubiquitination. This contrasts with fulvestrant’s rigid steroid core, which induces more localized unfolding [5] [8].
AZD9496 demonstrates superior ERα degradation kinetics and efficiency compared to fulvestrant, attributable to its optimized pharmacokinetic and pharmacodynamic properties:
Degradation Efficacy
Mechanisms of Degradation
AZD9496 induces a unique conformational change in the ERα LBD that:
Table 2: Preclinical SERD Activity Comparison (MCF-7 Models)
Parameter | AZD9496 | Fulvestrant | Mechanistic Insight |
---|---|---|---|
ERα degradation (24 h) | >98% | 70–85% | Enhanced degron exposure |
Oral bioavailability | Yes | No | Avoids solubility-limited absorption |
Plasma Cmax (µM) | 1.2–1.8 | 0.2–0.3 | Higher systemic exposure |
Tumor growth inhibition (E2-driven xenografts) | 92% | 75% | Sustained ER suppression |
Transcriptional Antagonism
RNA-seq analyses reveal AZD9496 potently suppresses estrogen-induced genes (e.g., TFF1, PDZK1) while upregulating ER-repressed targets (FOXO3, CDKN1A). This dual modulation exceeds fulvestrant’s effects by 2.3-fold in endocrine-resistant models [6].
Acquired mutations in ESR1 (e.g., Y537S, D538G) drive ligand-independent ERα activation and resistance to aromatase inhibitors. AZD9496 retains significant activity against these mutants due to:
Structural Resilience
Preclinical Efficacy
Table 3: AZD9496 Activity Against ESR1 Mutants
ESR1 Variant | AZD9496 ERα Degradation (%) | Fulvestrant ERα Degradation (%) | Tumor Growth Inhibition (vs. Control) |
---|---|---|---|
Wild-type | 98% | 85% | 92% |
Y537S | 82% | 45% | 78% |
D538G | 85% | 50% | 80% |
Y537S/D538G | 75% | 35% | 68% |
Dual Aromatase Inhibition
Notably, AZD9496 inhibits cellular aromatase activity (IC50: 1.8 µM), reducing intratumoral estrogen synthesis. This complements direct ERα degradation, particularly in models expressing aromatase (e.g., MCF-7Ca xenografts) [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9